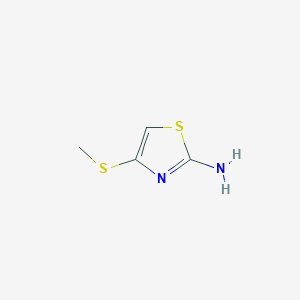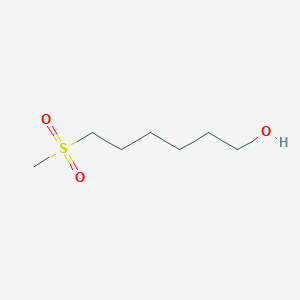
2-(4-chloro-2-cyclohexylphenyl)ethynyl-trimethylsilane
描述
2-(4-chloro-2-cyclohexylphenyl)ethynyl-trimethylsilane is an organosilicon compound that features a trimethylsilyl group attached to an ethynyl group, which is further connected to a phenyl ring substituted with a chlorine atom and a cyclohexyl group
准备方法
The synthesis of 2-(4-chloro-2-cyclohexylphenyl)ethynyl-trimethylsilane typically involves the following steps:
Sonogashira Coupling Reaction: This reaction involves the coupling of a halogenated aromatic compound with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. For instance, 4-chloro-2-cyclohexylphenyl iodide can be reacted with trimethylsilylacetylene to form the desired product.
Desilylation: The trimethylsilyl group can be removed under basic conditions to yield the free alkyne, which can then be further functionalized if needed.
Industrial production methods for this compound would likely involve optimization of these reactions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
2-(4-chloro-2-cyclohexylphenyl)ethynyl-trimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkanes.
Cross-Coupling Reactions: The ethynyl group can participate in cross-coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, copper co-catalysts, bases like potassium carbonate, and oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2-(4-chloro-2-cyclohexylphenyl)ethynyl-trimethylsilane has several applications in scientific research:
Materials Science: It can be used as a building block for the synthesis of novel materials with unique electronic and structural properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Its derivatives may have potential as pharmaceutical agents, although specific applications would require further research.
Catalysis: It can be used in the development of new catalytic systems for organic transformations.
作用机制
The mechanism of action of 2-(4-chloro-2-cyclohexylphenyl)ethynyl-trimethylsilane depends on the specific reaction or application. In general, the trimethylsilyl group can stabilize reactive intermediates, while the ethynyl group can participate in various coupling reactions. The phenyl ring and its substituents can influence the reactivity and selectivity of the compound in different chemical processes.
相似化合物的比较
Similar compounds to 2-(4-chloro-2-cyclohexylphenyl)ethynyl-trimethylsilane include:
Ethynyltrimethylsilane: Lacks the phenyl and cyclohexyl groups, making it less complex but also less versatile.
Phenylacetylene: Lacks the trimethylsilyl group, making it more reactive but less stable.
4-chloro-2-cyclohexylphenylacetylene: Similar structure but without the trimethylsilyl group, affecting its reactivity and stability.
The uniqueness of this compound lies in its combination of a trimethylsilyl-protected alkyne with a substituted phenyl ring, offering a balance of stability and reactivity that can be tailored for specific applications.
属性
分子式 |
C17H23ClSi |
|---|---|
分子量 |
290.9 g/mol |
IUPAC 名称 |
2-(4-chloro-2-cyclohexylphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C17H23ClSi/c1-19(2,3)12-11-15-9-10-16(18)13-17(15)14-7-5-4-6-8-14/h9-10,13-14H,4-8H2,1-3H3 |
InChI 键 |
XSXUYSKZAMHTHQ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CC1=C(C=C(C=C1)Cl)C2CCCCC2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![6-(5-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-f]pyridazine](/img/structure/B8596706.png)

![N-{[4-Chloro-3-(3-methoxypropoxy)phenyl]methyl}cyclopropanamine](/img/structure/B8596723.png)
![3-{2-[(Propan-2-yl)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B8596734.png)



